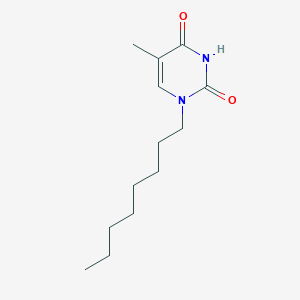

1-Octylthymine

Description

1-Octylthymine is a thymine derivative modified with an octyl chain at the N1 position. Thymine, a pyrimidine nucleobase, is functionalized here to enhance lipophilicity, making it suitable for applications in supramolecular chemistry and nucleic acid analog research. The compound is synthesized via alkylation of thymine with 1-bromooctane, yielding an 80% purified product through column chromatography using hexane/ethyl acetate (80:20) . Its structure has been confirmed via X-ray diffraction, and it forms co-crystals with 9-octyladenine (1:1 ratio) in dimethyl sulfoxide (DMSO), demonstrating strong hydrogen-bonding interactions .

Properties

CAS No. |

54565-90-1 |

|---|---|

Molecular Formula |

C13H22N2O2 |

Molecular Weight |

238.33 g/mol |

IUPAC Name |

5-methyl-1-octylpyrimidine-2,4-dione |

InChI |

InChI=1S/C13H22N2O2/c1-3-4-5-6-7-8-9-15-10-11(2)12(16)14-13(15)17/h10H,3-9H2,1-2H3,(H,14,16,17) |

InChI Key |

ZZIRNSWKIIZQSN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN1C=C(C(=O)NC1=O)C |

Origin of Product |

United States |

Preparation Methods

1-Octylthymine can be synthesized through several methods, including:

Chemical Reactions Analysis

Scientific Research Applications

1-Octylthymine has several applications in scientific research:

Supramolecular Chemistry: It is used in the study of hydrogen bonding interactions and the assembly of supramolecular structures.

Polymer Chemistry:

Photochemistry: The photoreactive properties of this compound make it useful in the study of photodimerization and other photochemical processes.

Mechanism of Action

The primary mechanism of action of 1-octylthymine involves hydrogen bonding interactions. It forms stable hydrogen bonds with complementary nucleobases, such as adenine derivatives. These interactions are crucial in the formation of supramolecular structures and the mediation of polymerization processes .

Comparison with Similar Compounds

Key Observations:

Hydrogen-Bonding vs. Hydrophobicity: this compound retains thymine's hydrogen-bonding capacity via its pyrimidine ring, enabling co-crystallization with complementary bases like 9-octyladenine . This contrasts with 1-octylamine, which lacks hydrogen-bonding motifs and interacts primarily via van der Waals forces . The octyl chain in this compound enhances lipophilicity compared to unmodified thymine, similar to 1-octylamine. However, the polar pyrimidine ring reduces solubility in nonpolar solvents relative to pure alkylamines .

Synthetic Efficiency :

- This compound (80% yield) and 9-octyladenine (85% yield) demonstrate comparable synthetic efficiency, reflecting robust alkylation protocols for nucleobases .

Thermodynamic Stability: Co-crystals of this compound and 9-octyladenine exhibit high stability due to Watson-Crick-like hydrogen bonding, a feature absent in non-nucleobase analogs like octanoic acid-dioctylamine complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.